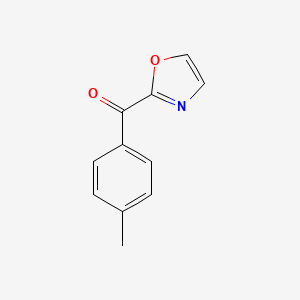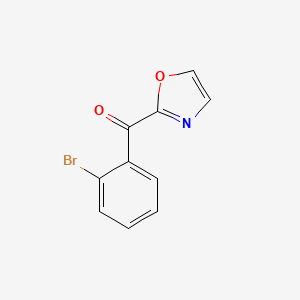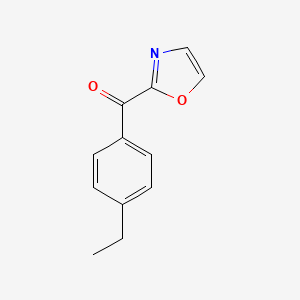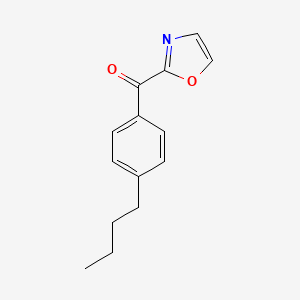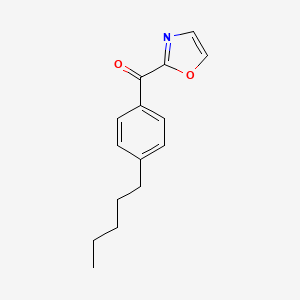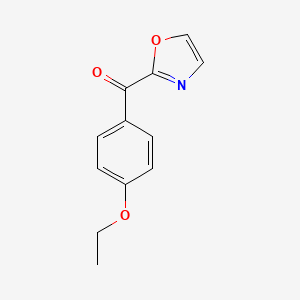
4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14BrFO . It has a molecular weight of 273.14 g/mol . The compound appears as a clear, purple oil .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone consists of a butyrophenone backbone with bromine and fluorine substituents on the phenyl ring and two methyl groups on the butyrophenone side chain .Physical And Chemical Properties Analysis
4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is a clear, purple oil . Its molecular formula is C12H14BrFO, and it has a molecular weight of 273.14 g/mol .Wissenschaftliche Forschungsanwendungen
Fluorination Studies
Research has shown applications in the field of fluorination, such as the study by Koudstaal and Olieman (2010), where fluorination processes using xenon difluoride were explored. This study provides insights into the fluorination of similar compounds to 4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone (H. Koudstaal & C. Olieman, 2010).
Synthesis and Carbonic Anhydrase Inhibition
Another application is in the synthesis of bromophenols and studying their properties, such as carbonic anhydrase inhibitory capacities, which are vital for developing treatments for various diseases. Balaydın et al. (2012) conducted a study on this, synthesizing various bromophenols and investigating their inhibitory effects on human carbonic anhydrase (H. T. Balaydın et al., 2012).
Intermediate Synthesis for Pharmaceuticals
Zhang Yi-fan (2010) demonstrated the use of compounds like 4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, a widely used cholesterol-lowering medication (Zhang Yi-fan, 2010).
Photoluminescence Studies
Liang Zuo-qi (2015) explored the synthesis and fluorescence properties of related compounds, indicating the potential application of 4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone in materials science, particularly in creating substances with unique luminescent properties (Liang Zuo-qi, 2015).
Photoinduced DNA Cleavage
Wender and Jeon (2003) investigated the potential of bromofluoroacetophenone derivatives for photoinduced cleavage of DNA. This research highlights the possible use of similar compounds in biochemistry and molecular biology (P. Wender & R. Jeon, 2003).
Non-Steroidal Anti-Inflammatory Drug Synthesis
Wei-Ming Xu and Hong-Qiang He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory drugs, demonstrating another pharmaceutical application (Wei-Ming Xu & Hong-Qiang He, 2010).
Nanoparticle and Fluorescence Applications
Fischer et al. (2013) demonstrated the creation of intensely fluorescent azobenzenes, indicating a potential application of related compounds in the development of nanoparticles and fluorescence-based technologies (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEMVTKCATWAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642404 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone | |
CAS RN |
898764-78-8 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



